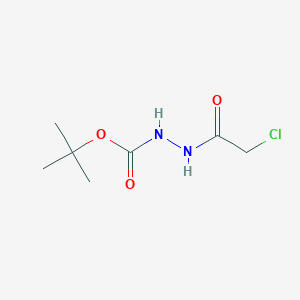

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

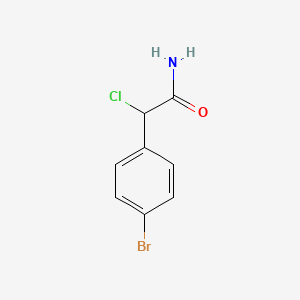

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, related compounds like tert-Butyl carbazate are employed in palladium-catalyzed cross-coupling with vinyl halides leading to N-Boc-N-alkenylhydrazines .Aplicaciones Científicas De Investigación

Insect Growth Regulation

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate derivatives have been studied for their larvicidal activity against agricultural pests. Research by Oikawa et al. (1994) on substituted benzoylhydrazines, which are chemically related to this compound, demonstrated significant larvicidal effects against the rice stem borer, highlighting the potential of such compounds in pest control strategies Oikawa et al., 1994.

Charge Transfer Studies

Nelsen et al. (2001) explored the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, including tert-butylisopropyl-substituted charge-bearing units, providing insights into electron transfer mechanisms and solvent interactions Nelsen et al., 2001.

Synthetic Methodologies

Rasmussen (2006) investigated the alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate under mild conditions, yielding mono- or di-substituted hydrazine derivatives efficiently. This study underscores the versatility of tert-butyl hydrazine derivatives in organic synthesis Rasmussen, 2006.

Potential Mcl-1 Antagonists

Bhat et al. (2019) synthesized and characterized tert-butyl hydrazinecarboxylate derivatives as potential Mcl-1 antagonists, highlighting their applications in the development of new therapeutic agents Bhat et al., 2019.

Eco-friendly Ester Sources

Xie et al. (2019) reported a protocol for preparing quinoxaline-3-carbonyl compounds from tert-butyl carbazate, emphasizing the environmental benefits of using such reagents in organic synthesis Xie et al., 2019.

Propiedades

IUPAC Name |

tert-butyl N-[(2-chloroacetyl)amino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQOXCHVJUDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)

![N-cyclohexyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736272.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2736278.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide](/img/structure/B2736280.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2736281.png)